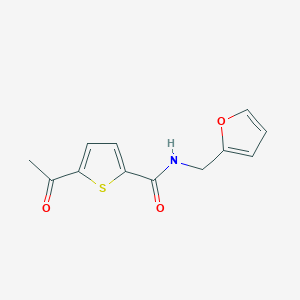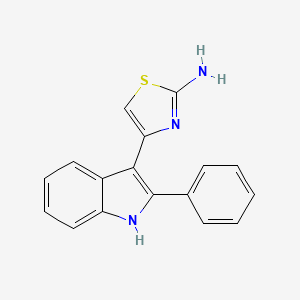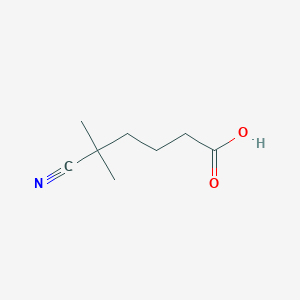![molecular formula C17H20N2O3S2 B7636712 2-[2-[[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B7636712.png)
2-[2-[[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetic acid, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamine is an essential amino acid that plays a crucial role in various cellular processes, including energy production, nucleotide synthesis, and amino acid metabolism. Inhibition of glutaminase has been shown to have therapeutic potential in various types of cancer, where cancer cells rely heavily on glutamine metabolism for survival.
Wirkmechanismus
2-[2-[[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetic acid binds to the active site of glutaminase, inhibiting its activity and preventing the conversion of glutamine to glutamate. This leads to a decrease in the levels of glutamate and other downstream metabolites, ultimately resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-[2-[[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetic acid has also been shown to have other biochemical and physiological effects. For example, 2-[2-[[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetic acid has been shown to inhibit the growth of malaria parasites by targeting their glutamine metabolism. 2-[2-[[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetic acid has also been shown to protect against ischemic injury in the heart by reducing the levels of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[2-[[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetic acid is its specificity for glutaminase, which allows for targeted inhibition of this enzyme without affecting other metabolic pathways. However, 2-[2-[[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetic acid has some limitations, including its poor solubility in water and its instability in biological fluids.
Zukünftige Richtungen
There are several future directions for research on 2-[2-[[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetic acid. One area of interest is the development of more potent and selective glutaminase inhibitors that can overcome the limitations of 2-[2-[[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetic acid. Another area of interest is the identification of biomarkers that can predict response to glutaminase inhibition in cancer patients. Additionally, there is a need for further studies to elucidate the mechanisms of action of 2-[2-[[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetic acid and its effects on other metabolic pathways.
Synthesemethoden
2-[2-[[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetic acid can be synthesized using a multi-step process that involves the condensation of 4-n-butylbenzaldehyde and thiosemicarbazide to form 4-(4-n-butylphenyl)-1,3-thiazol-2-amine, which is then coupled with ethyl 2-bromoacetate to form ethyl 2-[2-[[4-(4-n-butylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate. Hydrolysis of the ethyl ester group using sodium hydroxide results in the formation of 2-[2-[[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetic acid.
Wissenschaftliche Forschungsanwendungen
2-[2-[[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetic acid has been extensively studied for its potential as a therapeutic agent in various types of cancer, including breast cancer, lung cancer, and glioblastoma. Inhibition of glutaminase by 2-[2-[[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. 2-[2-[[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetic acid has also been shown to enhance the efficacy of other chemotherapy agents, such as cisplatin and doxorubicin.
Eigenschaften
IUPAC Name |
2-[2-[[4-(4-butylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-2-3-4-12-5-7-13(8-6-12)14-9-24-17(18-14)19-15(20)10-23-11-16(21)22/h5-9H,2-4,10-11H2,1H3,(H,21,22)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFYBRKUGQOVIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7636654.png)

![1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7636664.png)
![[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]-(thiadiazol-5-yl)methanone](/img/structure/B7636667.png)
![[1-(2-Chlorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7636671.png)
![N-[2-[(2-methylpyrazolo[1,5-a]quinazolin-5-yl)amino]ethyl]acetamide](/img/structure/B7636693.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7636699.png)
![4-[(2-methoxyphenyl)-methylsulfamoyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B7636704.png)
![[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 2-[(2-methylbenzoyl)amino]acetate](/img/structure/B7636706.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine](/img/structure/B7636724.png)
![N-[3-fluoro-4-[2-(methylamino)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7636733.png)
